BMY 25368: A Technical Guide to its Mechanism of Action at the Histamine H2 Receptor
BMY 25368: A Technical Guide to its Mechanism of Action at the Histamine H2 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMY 25368, also known as SKF 94482, is a potent and long-acting histamine H2 receptor antagonist. This technical guide provides an in-depth exploration of its mechanism of action, focusing on its interaction with the histamine H2 receptor and the subsequent effects on intracellular signaling and physiological responses. The document details the competitive nature of its antagonism, its significant potency in inhibiting gastric acid secretion, and the experimental methodologies employed to characterize its pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of BMY 25368's molecular and functional properties.
Introduction: The Histamine H2 Receptor and its Antagonism
The histamine H2 receptor is a G-protein coupled receptor (GPCR) predominantly found on the basolateral membrane of parietal cells in the stomach. Its activation by endogenous histamine is a primary stimulant of gastric acid secretion. The H2 receptor is coupled to a stimulatory G-protein (Gs), which, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately leads to the activation of the proton pump (H+/K+ ATPase), resulting in the secretion of hydrogen ions into the gastric lumen.
Histamine H2 receptor antagonists are a class of drugs that competitively block the action of histamine at these receptors, thereby reducing gastric acid secretion.[1] These agents are clinically significant in the management of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). BMY 25368 emerged as a particularly potent and long-acting member of this class.
BMY 25368: Chemical Identity and Properties
BMY 25368 is chemically identified as 1-amino-2-[3-(3-piperidinomethylphenoxy) propylamino]-1-cyclobutene-3,4-dione.[2] Its unique chemical structure contributes to its high affinity for the histamine H2 receptor and its prolonged duration of action.
Table 1: Chemical and Physical Properties of BMY 25368 Hydrochloride
| Property | Value |
| Molecular Formula | C19H25N3O3.ClH |
| Molecular Weight | 379.88 g/mol |
| Stereochemistry | Achiral |
Source:[3]
Mechanism of Action: Competitive Antagonism at the Histamine H2 Receptor
BMY 25368 functions as a competitive antagonist at the histamine H2 receptor.[2][4] This means that it binds reversibly to the same site as histamine on the receptor but does not activate it. By occupying the receptor, BMY 25368 prevents histamine from binding and initiating the downstream signaling cascade that leads to gastric acid secretion.
The competitive nature of this interaction has been demonstrated in preclinical studies. For instance, in Heidenhain pouch dogs, intravenous infusion of BMY 25368 was shown to competitively antagonize histamine-stimulated gastric secretion.[2] This is a key characteristic that distinguishes it from non-competitive or irreversible inhibitors.
Signaling Pathway of the Histamine H2 Receptor and the Inhibitory Effect of BMY 25368
The following diagram illustrates the canonical signaling pathway of the histamine H2 receptor and the point of intervention by BMY 25368.
Caption: Figure 1: Histamine H2 Receptor Signaling Pathway and BMY 25368 Inhibition.
Pharmacological Profile: Potency and Duration of Action
In Vivo Potency
Preclinical and clinical studies have consistently demonstrated the superior potency and longer duration of action of BMY 25368 compared to other H2 receptor antagonists, such as ranitidine.
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In histamine-stimulated dogs, BMY 25368 was found to be nine times more potent than ranitidine after bolus intravenous administration.[2]
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The oral potency of BMY 25368 relative to ranitidine in dogs ranged from 2.8 to 4.4, depending on the secretagogue used.[2]
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Crucially, BMY 25368 exhibited a significantly longer duration of action than ranitidine. Its potency relative to ranitidine in histamine-stimulated dogs increased from 3.2 at 1-3 hours post-dose to 28 at 10-12 hours post-dose.[2]
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In healthy human subjects, a single 400 mg oral dose of BMY 25368 (also referred to as SK&F 94482) resulted in a significant 75% decrease in median integrated 24-hour intragastric acidity compared to placebo.[5]
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Studies in foals have also shown a dose-dependent decrease in hydrogen ion concentration and an increase in gastric pH following intramuscular administration of BMY 25368, with the effects of higher doses sustained for over 4 hours.[6][7]
Table 2: Relative Potency of BMY 25368 compared to Ranitidine in Dogs
| Route of Administration | Condition | Relative Potency (BMY 25368 vs. Ranitidine) | Reference |
| Intravenous (bolus) | Histamine-stimulated | 9x more potent | [2] |
| Oral | Histamine-stimulated (1-3h post-dose) | 3.2x more potent | [2] |
| Oral | Histamine-stimulated (10-12h post-dose) | 28x more potent | [2] |
| Oral | Aspirin-induced gastric lesions | 9x more potent | [2] |
A Note on "Insurmountable Antagonism"
Interestingly, one study reported that BMY 25368 exhibited "insurmountable antagonism" in guinea pig atria.[8] This suggests that increasing concentrations of the agonist (histamine) cannot fully overcome the inhibitory effect of the antagonist. This finding appears to contrast with the "competitive" antagonism described in gastric acid secretion studies. This discrepancy could be due to differences in tissue types, experimental conditions, or a complex binding mechanism of BMY 25368 that may involve slow dissociation from the receptor, contributing to its long duration of action. Further investigation into the kinetics of BMY 25368 binding to the H2 receptor would be required to fully elucidate this observation.
Experimental Protocols for Characterization
The characterization of a histamine H2 receptor antagonist like BMY 25368 involves a series of in vitro and in vivo assays to determine its binding affinity, functional potency, and physiological effects.
In Vitro Assays
This assay would be used to determine the binding affinity (Ki) of BMY 25368 for the histamine H2 receptor.
Objective: To quantify the affinity of BMY 25368 for the H2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
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Membrane preparation from cells expressing the histamine H2 receptor.
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Radioligand (e.g., [3H]-tiotidine).
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BMY 25368.
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Wash buffer (ice-cold).
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Glass fiber filters.
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Scintillation fluid.
Procedure:
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Prepare serial dilutions of BMY 25368.
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In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of BMY 25368.
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For total binding, omit BMY 25368.
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For non-specific binding, add a high concentration of a non-radiolabeled H2 receptor ligand (e.g., unlabeled tiotidine or histamine).
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Incubate the plate to allow binding to reach equilibrium.
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Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
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Wash the filters with ice-cold wash buffer.
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Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
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Calculate the specific binding at each concentration of BMY 25368 and determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Caption: Figure 2: Workflow for a Radioligand Binding Assay.
This assay measures the ability of BMY 25368 to inhibit histamine-stimulated cAMP production.
Objective: To determine the functional potency (IC50) of BMY 25368 as an antagonist of the H2 receptor.
Materials:
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Cells expressing the histamine H2 receptor.
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Histamine.
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BMY 25368.
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Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
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cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
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Seed cells in a multi-well plate and allow them to adhere.
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Pre-incubate the cells with varying concentrations of BMY 25368 in the presence of a phosphodiesterase inhibitor.
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Stimulate the cells with a fixed concentration of histamine (typically the EC80).
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Incubate for a specified time to allow for cAMP accumulation.
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Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
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Plot the cAMP concentration against the concentration of BMY 25368 to determine the IC50 value.
In Vivo Assay: Gastric Acid Secretion
As demonstrated in the literature, the effect of BMY 25368 on gastric acid secretion can be measured in animal models.
Objective: To evaluate the in vivo efficacy and duration of action of BMY 25368 in inhibiting gastric acid secretion.
Model: Heidenhain pouch dog, anesthetized rat, or horse with a gastric cannula.
Procedure (Generalized):
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Surgically prepare the animal model.
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Induce gastric acid secretion using a secretagogue such as histamine or pentagastrin.
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Collect gastric juice at regular intervals and measure the volume and hydrogen ion concentration (via titration) to determine acid output.
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Administer BMY 25368 intravenously, orally, or intramuscularly.
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Continue to collect gastric juice and measure acid output to determine the extent and duration of inhibition.
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Compare the results to those obtained with a vehicle control and a reference compound like ranitidine.
Conclusion
BMY 25368 is a highly potent and long-acting competitive antagonist of the histamine H2 receptor. Its mechanism of action involves the direct blockade of histamine binding, leading to a significant reduction in gastric acid secretion. While specific binding affinity data remains to be fully disclosed in public literature, its functional potency and prolonged duration of action have been robustly demonstrated in a variety of preclinical and clinical settings. The potential for a complex binding interaction, as suggested by reports of insurmountable antagonism in some tissues, warrants further investigation and may be a key to its extended therapeutic effect. This technical guide provides a comprehensive overview of the core mechanism of action of BMY 25368, offering valuable insights for researchers and professionals in the field of pharmacology and drug development.
References
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Orsini, J. A., et al. (1991). Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses. American Journal of Veterinary Research, 52(9), 1530-1533. (URL: [Link])
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Cavanagh, R. L., et al. (1989). Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog. Alimentary Pharmacology & Therapeutics, 3(3), 299-313. (URL: [Link])
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Boyd, E. J., et al. (1989). The effect of SK&F 94482 (BMY-25368) on 24-hour intragastric acidity and plasma gastrin concentration in healthy subjects. Alimentary Pharmacology & Therapeutics, 3(6), 557-564. (URL: [Link])
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Cavanagh, R. L., et al. (1989). Effect of BMY-25368, a Potent and Long-Acting Histamine H2-receptor Antagonist, on Gastric Secretion and Aspirin-Induced Gastric Lesions in the Dog. Alimentary Pharmacology & Therapeutics, 3(3), 299-313. (URL: [Link])
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Gifford Bioscience. Radioligand Binding Assay Protocol. (URL: [Link])
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Eurofins Discovery. H2 Human Histamine GPCR Cell Based Agonist cAMP LeadHunter Assay - FR. (URL: [Link])
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Orsini, J. A., et al. (1991). Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses. American journal of veterinary research, 52(9), 1530–1533. (URL: [Link])
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Orsini, J. A., et al. (1991). Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses. AJVR, 52(9), 1530-1533. (URL: [Link])
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O'Neill, K. A., & Gertner, S. B. (1986). Effects of centrally administered H2 antagonists in the behavioral despair test. Psychopharmacology, 90(2), 190–192. (URL: [Link])
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Kijima, H., et al. (1998). Structure-activity characterization of an H2-receptor antagonist, 3-amino-4-[4-[4-(1-piperidinomethyl)-2-pyridyloxy]-cis-2-butenylamino]- 3-cyclobutene-1,2-dione hydrochloride (T-066), involved in the insurmountable antagonism against histamine-induced positive chronotropic action in guinea pig atria. Biochemical Pharmacology, 55(2), 151-157. (URL: [Link])
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Wikipedia. H2 receptor antagonist. (URL: [Link])
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